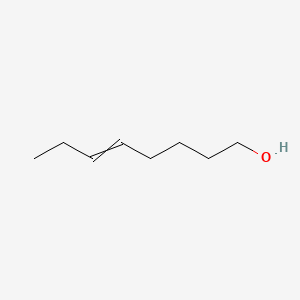Oct-5-en-1-ol
CAS No.: 90200-83-2
Cat. No.: VC16782631
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90200-83-2 |
|---|---|
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | oct-5-en-1-ol |
| Standard InChI | InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3 |
| Standard InChI Key | VDHRTASWKDTLER-UHFFFAOYSA-N |
| Canonical SMILES | CCC=CCCCCO |
Introduction
Chemical Identity and Structural Characteristics
Oct-5-en-1-ol, systematically named (Z)-oct-5-en-1-ol or cis-5-octen-1-ol, is characterized by an eight-carbon chain with a double bond at the fifth position and a hydroxyl group at the terminal carbon. Its CAS registry number is 64275-73-6, and it is recognized under FEMA number 3722 as a flavoring agent . The compound’s structural specificity is critical to its reactivity and sensory properties, distinguishing it from positional isomers such as 7-octen-1-ol or functional analogs like oct-1-en-3-ol .
The molecular structure of Oct-5-en-1-ol is defined by the Z (cis) configuration of the double bond, as indicated by its InChIKey VDHRTASWKDTLER-ARJAWSKDSA-N . This geometry influences its physical properties, including boiling point and solubility, though specific values for this isomer are less documented compared to related compounds. For instance, 7-octen-1-ol, a structural isomer, has a boiling point of 190–192°C and a density of 0.84 g/cm³ , but analogous data for Oct-5-en-1-ol remain underreported in the literature.
Synthesis and Industrial Production
The synthesis of Oct-5-en-1-ol typically involves catalytic hydrogenation or selective oxidation of precursor alkenes. While detailed industrial protocols are proprietary, general pathways include:
-
Hydroboration-Oxidation: Reaction of 1,5-octadiene with borane followed by oxidation to introduce the hydroxyl group.
-
Bioproduction: Enzymatic reduction of oct-5-enal using alcohol dehydrogenases, though this method is less common .
Industrial-scale production prioritizes cost efficiency and purity, with manufacturers adhering to specifications such as ≥96% purity (GC) and ≤0.5% moisture content, benchmarks comparable to those for 7-octen-1-ol . Challenges in synthesis include minimizing isomerization during purification and ensuring stereochemical fidelity, as the Z configuration is essential for flavorant efficacy .
Applications in Flavoring and Industrial Chemistry
Oct-5-en-1-ol is primarily utilized as a flavoring agent, imparting fresh, green notes to food products. Its FEMA GRAS (Generally Recognized As Safe) status underscores its acceptance in the food industry . Comparative studies suggest that its sensory profile aligns with other medium-chain unsaturated alcohols, though its specific contributions to flavor matrices are proprietary.
In industrial contexts, Oct-5-en-1-ol serves as an intermediate in fragrance synthesis and pharmaceutical manufacturing. For example, its unsaturated structure allows for further functionalization via epoxidation or hydroformylation, enabling the production of specialty chemicals . Notably, 7-octen-1-ol—a related isomer—is employed in synthesizing biodegradable surfactants and plasticizers, suggesting potential crossover applications for Oct-5-en-1-ol .
Emerging Research and Biological Interactions
Recent studies on structurally related compounds, such as oct-1-en-3-ol in marine algae, highlight the potential biological roles of unsaturated alcohols. For instance, oct-1-en-3-ol modulates oxidative stress responses in Pyropia haitanensis by enhancing antioxidant enzyme activity (e.g., superoxide dismutase and glutathione peroxidase) . While these findings pertain to a different isomer, they suggest that Oct-5-en-1-ol may similarly interact with biological systems, warranting further investigation.
Notably, oct-1-en-3-ol exposure in algae reduced reactive oxygen species (ROS) levels by 16–56%, indicating a protective role against oxidative damage . Such mechanisms could inspire applications in cosmeceuticals or agricultural biocides, though direct evidence for Oct-5-en-1-ol remains speculative.
Comparative Analysis of Octenol Isomers
The table below contrasts key properties of Oct-5-en-1-ol with its isomers:
This comparison underscores the functional diversity arising from minor structural variations, guiding targeted applications in research and industry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume